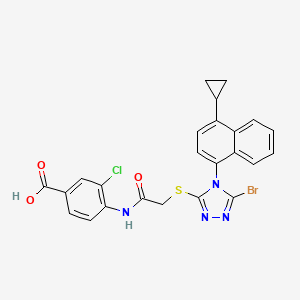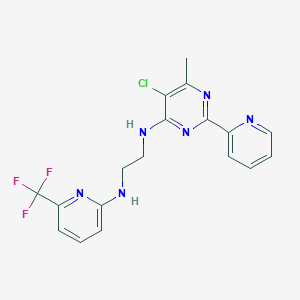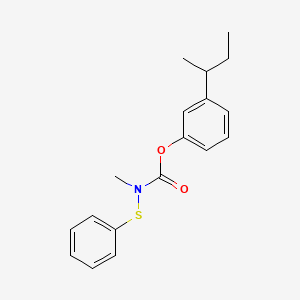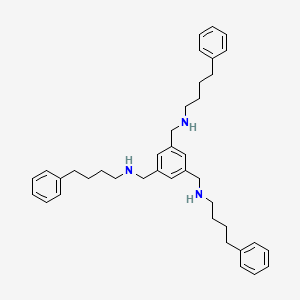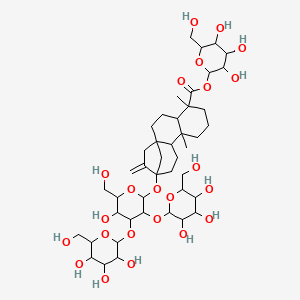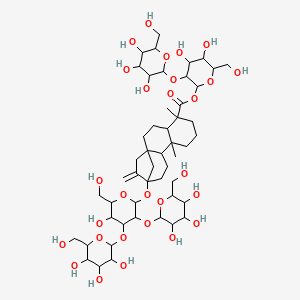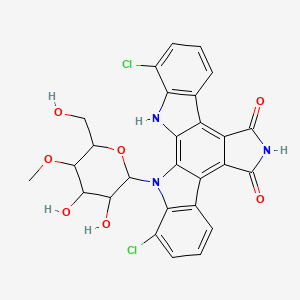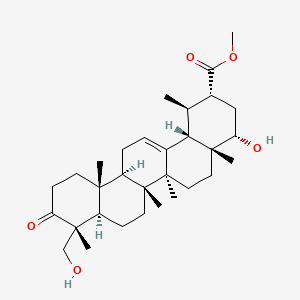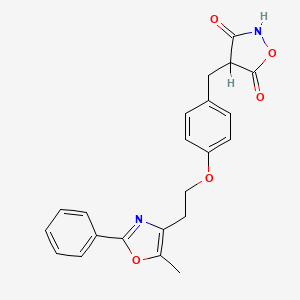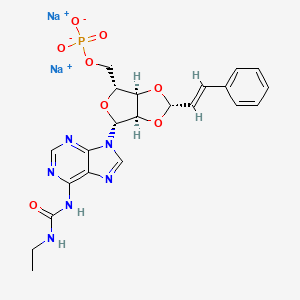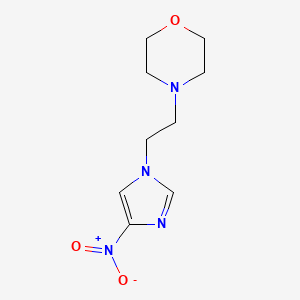
4-(2-(4-nitro-1H-imidazol-1-yl)ethyl)morpholine
Overview
Description
Mechanism of Action
Target of Action
It is known that rgw 611 is a morpholine derivative and a structural isomer of nimorazole . Nimorazole is a radiosensitizer with anticancer and anti-parasitic activities , suggesting that RGW 611 may have similar targets and effects.
Mode of Action
RGW 611 enhances radiation-induced cell death of hypoxic V79-379A cells This suggests that the compound may interact with its targets in a way that sensitizes them to radiation, leading to increased cell death under hypoxic conditions
Pharmacokinetics
It is soluble in dmso at a concentration of 125 mg/ml , suggesting that it may have good bioavailability when administered in a suitable solvent.
Result of Action
The primary observed effect of RGW 611 is the enhancement of radiation-induced cell death in hypoxic V79-379A cells . This suggests that the compound may have potential applications in the treatment of conditions where hypoxia is a factor, such as certain types of cancer.
Action Environment
It is known that the compound is stable at -20°c , and its solubility in DMSO suggests that the choice of solvent could be an important factor in its administration and efficacy .
Biochemical Analysis
Biochemical Properties
The exact biochemical properties of RGW 611 are not fully understood yet. As a nitroimidazole derivative, it is known to interact with various biomolecules. Nitroimidazoles are known to be reduced in hypoxic cells, forming reactive species that can cause DNA damage, thereby enhancing the effects of radiation therapy .
Cellular Effects
RGW 611 has been observed to enhance radiation-induced cell death in hypoxic V79-379A cells This suggests that it may influence cell signaling pathways related to cell death and survival
Molecular Mechanism
As a nitroimidazole derivative, it is likely to be reduced in hypoxic cells to form reactive species that can cause DNA damage . This can lead to cell death, particularly in the context of radiation therapy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of RGW 611 involves the reaction of morpholine with 4-nitroimidazole. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The reaction can be summarized as follows:
Starting Materials: Morpholine and 4-nitroimidazole.
Reaction Conditions: The reaction is carried out in a suitable solvent, such as dimethyl sulfoxide (DMSO), at an elevated temperature to facilitate the reaction.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain RGW 611 in high purity.
Industrial Production Methods: Industrial production of RGW 611 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: RGW 611 undergoes various chemical reactions, including:
Oxidation: The nitro group in RGW 611 can undergo oxidation reactions to form corresponding nitroso and hydroxylamine derivatives.
Reduction: The nitro group can also be reduced to form amine derivatives.
Substitution: The morpholine ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reagents: Reducing agents like sodium borohydride or catalytic hydrogenation can be employed.
Substitution Reagents: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include nitroso, hydroxylamine, and amine derivatives, as well as various substituted morpholine derivatives .
Scientific Research Applications
RGW 611 has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in the study of nitroimidazole derivatives and their chemical properties.
Biology: RGW 611 is employed in cell biology research to study its effects on hypoxic cells and its potential as a radiosensitizer.
Medicine: The compound is investigated for its potential use in enhancing the efficacy of radiation therapy in cancer treatment.
Industry: RGW 611 is used in the development of new chemical entities and as a starting material for the synthesis of other bioactive compounds
Comparison with Similar Compounds
Misonidazole: Another nitroimidazole derivative used as a radiosensitizer.
Etanidazole: A nitroimidazole compound with similar properties to RGW 611.
Nimorazole: A radiosensitizer used in the treatment of head and neck cancers.
Comparison: RGW 611 is unique in its enhanced ability to induce cell death in hypoxic cells compared to other nitroimidazole derivatives. Its specific structure allows for more efficient targeting and sensitization of hypoxic cells, making it a valuable compound in radiation therapy research .
Properties
IUPAC Name |
4-[2-(4-nitroimidazol-1-yl)ethyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O3/c14-13(15)9-7-12(8-10-9)2-1-11-3-5-16-6-4-11/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDZAAIIQCHGJAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C=C(N=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00879596 | |
| Record name | MORPHOLINE, 4-[2-(4-NITRO-1H-IMIDAZOL-1-YL)ETHYL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00879596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6497-78-5 | |
| Record name | 4-[2-(4-Nitro-1H-imidazol-1-yl)ethyl]morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6497-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | MORPHOLINE, 4-[2-(4-NITRO-1H-IMIDAZOL-1-YL)ETHYL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00879596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


